molecular formula C9H6INO B6162020 8-iodoquinolin-5-ol CAS No. 856083-17-5

8-iodoquinolin-5-ol

Cat. No.: B6162020
CAS No.: 856083-17-5
M. Wt: 271.05 g/mol
InChI Key: ZNYIGIDYHDFZNU-UHFFFAOYSA-N
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Description

8-Iodoquinolin-5-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry. The addition of an iodine atom at the 8th position and a hydroxyl group at the 5th position of the quinoline ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-iodoquinolin-5-ol typically involves the iodination of quinolin-5-ol. One common method is the Sandmeyer reaction, where quinolin-5-ol is first diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 8th position. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt intermediate.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

8-Iodoquinolin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The quinoline ring can be reduced to tetrahydroquinoline using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: 8-Aminoquinolin-5-ol or 8-thioquinolin-5-ol.

    Oxidation: 8-Iodoquinolin-5-one.

    Reduction: 8-Iodo-1,2,3,4-tetrahydroquinolin-5-ol.

Scientific Research Applications

8-Iodoquinolin-5-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 8-iodoquinolin-5-ol involves its interaction with biological macromolecules. The iodine atom enhances its ability to form halogen bonds with proteins and nucleic acids, leading to the inhibition of enzymatic activities and disruption of cellular processes. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with target molecules. These interactions can lead to the inhibition of DNA replication and transcription, making it a potential anticancer and antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinolin-5-ol: Similar structure but with a bromine atom instead of iodine.

    8-Chloroquinolin-5-ol: Contains a chlorine atom at the 8th position.

    8-Fluoroquinolin-5-ol: Contains a fluorine atom at the 8th position.

Uniqueness

8-Iodoquinolin-5-ol is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens This enhances its ability to form halogen bonds and interact with biological targets more effectively

Properties

CAS No.

856083-17-5

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

8-iodoquinolin-5-ol

InChI

InChI=1S/C9H6INO/c10-7-3-4-8(12)6-2-1-5-11-9(6)7/h1-5,12H

InChI Key

ZNYIGIDYHDFZNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)I)O

Purity

95

Origin of Product

United States

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